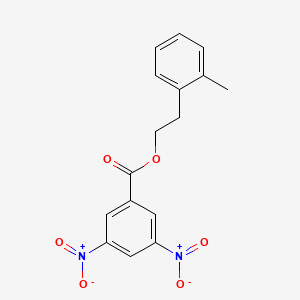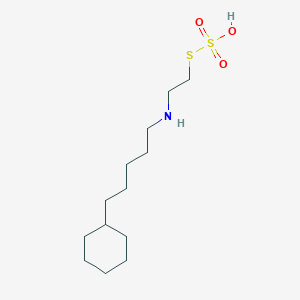
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium core with a cyclohexyl and hexyloxy substituent, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide typically involves multiple steps:
Formation of the Phenethyl Intermediate: The initial step involves the reaction of p-cyclohexylphenol with hexyl bromide under basic conditions to form p-cyclohexyl-beta-(hexyloxy)phenethyl bromide.
Pyridinium Salt Formation: The phenethyl intermediate is then reacted with pyridine in the presence of a suitable base to form the pyridinium salt. The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol.
Bromide Ion Introduction: Finally, the pyridinium salt is treated with hydrobromic acid to introduce the bromide ion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or cyano derivatives.
Applications De Recherche Scientifique
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide involves its interaction with cellular components. The pyridinium core can interact with nucleic acids and proteins, disrupting their normal function. The cyclohexyl and hexyloxy substituents enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This leads to the inhibition of key enzymes and pathways, resulting in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Known for its use as a photoinitiator in polymer chemistry.
Pyridinium ylides: Used in organic synthesis and as intermediates in the preparation of various pharmaceuticals.
Uniqueness
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide stands out due to its unique combination of a pyridinium core with cyclohexyl and hexyloxy substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
21270-33-7 |
|---|---|
Formule moléculaire |
C25H36BrNO |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
1-[2-(4-cyclohexylphenyl)-2-hexoxyethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C25H36NO.BrH/c1-2-3-4-11-20-27-25(21-26-18-9-6-10-19-26)24-16-14-23(15-17-24)22-12-7-5-8-13-22;/h6,9-10,14-19,22,25H,2-5,7-8,11-13,20-21H2,1H3;1H/q+1;/p-1 |
Clé InChI |
MKWXZJWZEDNIRB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCOC(C[N+]1=CC=CC=C1)C2=CC=C(C=C2)C3CCCCC3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



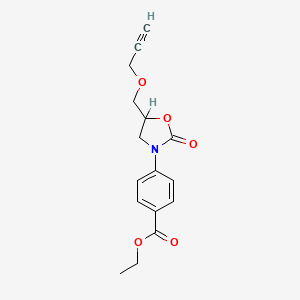
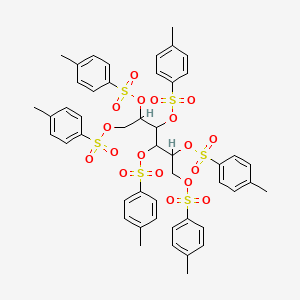
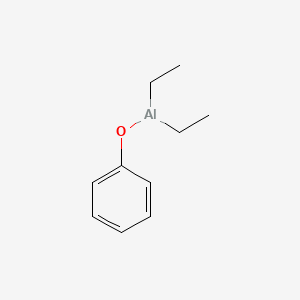
![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)

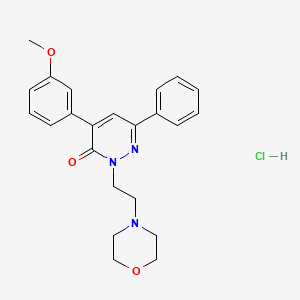
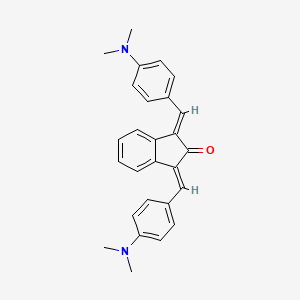
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)
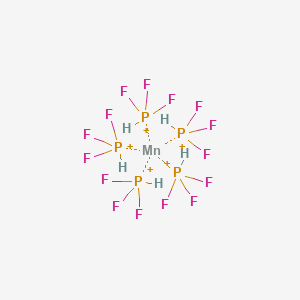
![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)
